1-Ethylcyclopentyl methacrylate

Catalog No.
S1903298
CAS No.
266308-58-1
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethylcyclopentyl methacrylate

CAS Number

266308-58-1

Product Name

1-Ethylcyclopentyl methacrylate

IUPAC Name

(1-ethylcyclopentyl) 2-methylprop-2-enoate

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-4-11(7-5-6-8-11)13-10(12)9(2)3/h2,4-8H2,1,3H3

InChI Key

FMEBJQQRPGHVOR-UHFFFAOYSA-N

SMILES

CCC1(CCCC1)OC(=O)C(=C)C

Canonical SMILES

CCC1(CCCC1)OC(=O)C(=C)C

The exact mass of the compound 1-Ethylcyclopentyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Ethylcyclopentyl methacrylate (ECPMA, CAS 266308-58-1) is a high-purity alicyclic methacrylate monomer primarily procured as an acid-labile protecting group in chemically amplified photoresists (CARs) for 193 nm (ArF) immersion lithography. Characterized by its acid-cleavable tertiary ester structure, ECPMA undergoes a polarity switch upon exposure to photoacids, converting from a hydrophobic state to an aqueous-base-soluble carboxylic acid [1]. Commercially, it is valued for balancing high plasma dry-etch resistance—derived from its cyclopentyl ring—with favorable dissolution kinetics and a lower activation energy for deprotection compared to bulkier adamantyl-based alternatives[1].

Substituting ECPMA with other acid-labile monomers, such as 2-methyl-2-adamantyl methacrylate (MAMA) or tert-butyl methacrylate (tBMA), fundamentally alters the lithographic performance and process window [1]. The size and steric profile of the leaving group directly dictate the activation energy (Ea) required for acid-catalyzed cleavage and the subsequent dissolution rate in alkaline developers. Replacing ECPMA with a bulkier alkyladamantyl analog drastically reduces the exposed dissolution rates, leading to potential defects like line-edge roughness (LER) or incomplete development [1]. Conversely, using a high-Ea monomer necessitates higher post-exposure bake (PEB) temperatures, which can exacerbate acid diffusion and compromise sub-50 nm pattern resolution [2].

Dissolution Rate Contrast vs. Adamantyl Leaving Groups

In comparative lithographic evaluations, copolymers incorporating ECPMA demonstrate significantly faster dissolution kinetics in standard aqueous alkaline developers compared to those using bulky adamantyl-based monomers [1]. Specifically, replacing alkyladamantyl leaving groups with the smaller ECPMA moiety yields almost twice the dissolution rate in the exposed regions[1]. This enhanced solubility contrast is critical for minimizing development defects and improving throughput in high-resolution patterning.

Evidence DimensionExposed Dissolution Rate
Target Compound Data~2x higher dissolution rate
Comparator Or Baseline2-Methyl-2-adamantyl methacrylate (MAMA) or similar alkyladamantyls
Quantified Difference100% increase (approx. 2x)
ConditionsAqueous alkaline developer post-cleavage

A higher dissolution rate contrast ensures cleaner pattern development and reduces line-edge roughness, directly impacting semiconductor yield.

Activation Energy and Post-Exposure Bake (PEB) Temperature

ECPMA functions as a low-activation-energy (low-Ea) tertiary ester protecting group [1]. Unlike high-Ea monomers such as tert-butyl methacrylate, which require elevated processing temperatures, ECPMA allows for efficient acid-catalyzed cleavage at lower post-exposure bake (PEB) temperatures, typically below 100°C [1]. This lower thermal requirement restricts the diffusion length of the photoacid, preserving the fidelity of the latent image for sub-50 nm lithography.

Evidence DimensionPost-Exposure Bake (PEB) Temperature Requirement
Target Compound Data< 100°C (Low-Ea cleavage)
Comparator Or Baselinetert-Butyl methacrylate (High-Ea)
Quantified DifferenceEnables PEB < 100°C, reducing thermal acid diffusion
ConditionsChemically amplified resist processing

Lowering the PEB temperature limits acid diffusion, which is a critical procurement requirement for achieving ultra-fine resolution in advanced nodes.

Thin-Film Glass Transition (Tg) Tunability

The thermal behavior of ECPMA-based polymers exhibits unique thickness-dependent deviations in nanoscale films [1]. While high-molecular-weight poly(ECPMA) maintains a stable Tg under confinement, low-molecular-weight poly(ECPMA) films (e.g., 27 nm thick) show a Tg deviation of -7°C to +8°C compared to the bulk material [1]. This tunable thermal stability provides formulators with precise control over the resist's thermomechanical properties during the baking and development stages, a feature not easily replicated by rigid adamantyl analogs.

Evidence DimensionNanoscale Glass Transition Temperature (Tg) Deviation
Target Compound Data-7°C to +8°C deviation from bulk Tg at 27 nm thickness
Comparator Or BaselineBulk poly(ECPMA) baseline
Quantified DifferenceMeasurable Tg shift under nanoscale confinement
Conditions27-nm-thick silica-supported films (low MW)

Tunable nanoscale Tg allows for optimized thermal processing windows, preventing pattern collapse in ultra-thin photoresist layers.

193 nm (ArF) Immersion Lithography Photoresists

ECPMA is a critical comonomer in the synthesis of matrix resins for 193 nm immersion lithography[1]. Its low-activation-energy cleavage and high dissolution rate make it ideal for formulating chemically amplified resists (CARs) that require high sensitivity and high contrast. The alicyclic cyclopentyl ring provides the necessary dry-etch resistance without the excessive steric bulk of adamantyl groups, ensuring clean pattern transfer in sub-50 nm semiconductor manufacturing.

Low-Diffusion, High-Resolution Nanopatterning

Because ECPMA enables deprotection at post-exposure bake (PEB) temperatures below 100°C, it is highly suitable for advanced nanopatterning applications where controlling photoacid diffusion is paramount [2]. By limiting the thermal diffusion of the acid catalyst, ECPMA-based resists maintain sharp latent images, thereby reducing line-edge roughness (LER) and improving critical dimension (CD) uniformity.

Tunable Thermal Stability Coatings

Leveraging its unique glass transition (Tg) behavior under nanoscale confinement, ECPMA can be utilized in specialized ultra-thin polymer coatings [3]. Formulators can adjust the molecular weight of the ECPMA copolymer to achieve specific thermomechanical properties, preventing film stress or pattern collapse during the rigorous thermal cycling of semiconductor fabrication.

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Ethylcyclopentyl methacrylate

Dates

Last modified: 08-16-2023

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